

Sulfo ICG-tetrazine for Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo ICG-tetrazine

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This document provides detailed application notes and protocols for the use of Sulfo Indocyanine Green (ICG)-tetrazine conjugates in super-resolution microscopy. This advanced fluorescent probe leverages the benefits of a sulfonated, far-red emitting indocyanine green core with the highly specific and rapid bioorthogonal reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO). This combination enables high-contrast, low-background imaging in demanding super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to Sulfo ICG-tetrazine

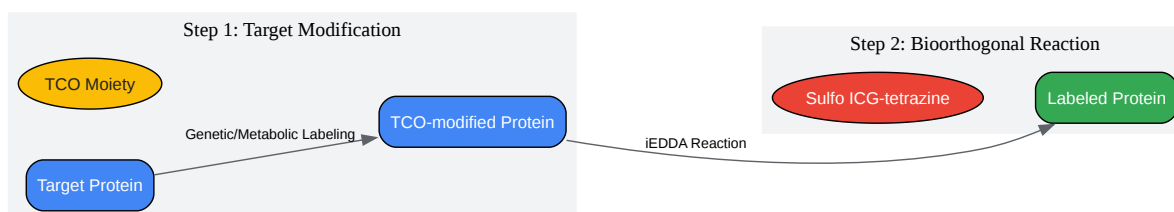
Sulfo ICG-tetrazine is a specialized fluorescent probe designed for targeted labeling in complex biological environments. The key features include:

- **Sulfonated Indocyanine Green (ICG) Core:** The ICG scaffold provides fluorescence emission in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. The addition of sulfo groups enhances the hydrophilicity of the dye, improving its solubility in aqueous buffers and reducing non-specific binding.^[1]
- **Tetrazine Moiety:** The tetrazine group is a key component of the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. It reacts specifically and rapidly with strained dienophiles like trans-cyclooctene (TCO), enabling covalent labeling of target molecules.^[2]

- **Fluorogenic Properties:** A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[2][3] This "turn-on" effect is highly beneficial for no-wash imaging protocols, reducing background noise and improving the signal-to-noise ratio, which is critical for super-resolution imaging.[4][5]

Principle of Bioorthogonal Labeling

The use of **Sulfo ICG-tetrazine** in super-resolution microscopy relies on a two-step labeling strategy. First, the biological target of interest (e.g., a protein, lipid, or glycan) is modified with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling, or by conjugating TCO to a targeting ligand such as an antibody or a small molecule. Subsequently, the cells are incubated with **Sulfo ICG-tetrazine**, which specifically reacts with the TCO-tagged biomolecule.

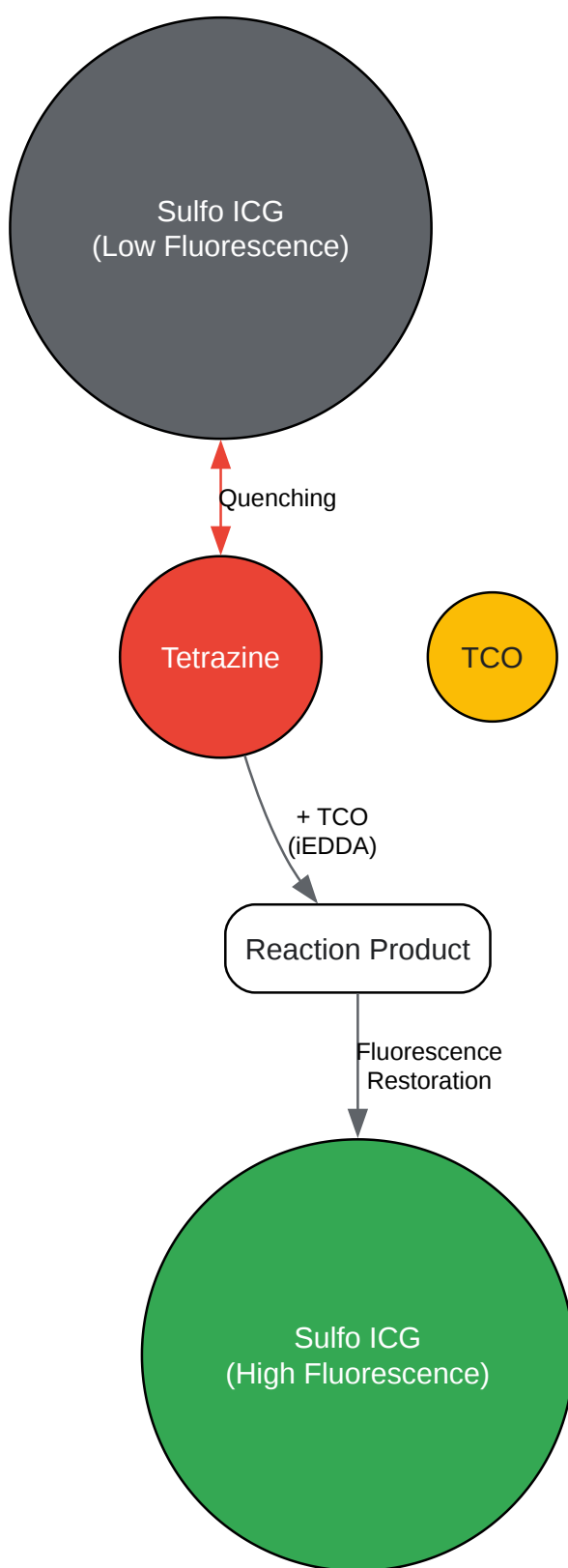


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Bioorthogonal labeling workflow.

Fluorogenic Reaction Mechanism

The fluorogenic properties of tetrazine-dye conjugates are a result of quenching mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the tetrazine and the fluorophore. The close proximity of the two moieties in the unreacted probe keeps the dye in a "dark" state. The iEDDA reaction with TCO disrupts this proximity, restoring the fluorescence of the dye.



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Fluorogenic turn-on mechanism.

Quantitative Data

The photophysical properties of far-red tetrazine-dye conjugates are critical for their performance in super-resolution microscopy. While specific data for a "**Sulfo ICG-tetrazine**" is not readily available, the following table summarizes typical quantitative data for similar far-red and NIR tetrazine-functionalized dyes used in super-resolution microscopy.

| Property | Typical Value | Significance in Super-Resolution Microscopy |
|---|-----------------|---|
| Excitation Maximum (λ_{ex}) | ~750-780 nm | Enables efficient excitation with commonly available lasers. |
| Emission Maximum (λ_{em}) | ~780-810 nm | NIR emission minimizes cellular autofluorescence. |
| Fluorescence Quantum Yield (Φ_F) (unreacted) | < 0.01 | Low initial brightness ensures low background.[6] |
| Fluorescence Quantum Yield (Φ_F) (reacted) | 0.1 - 0.3 | High brightness after reaction for strong signal. |
| Fluorogenic Turn-on Ratio | 10 to >100-fold | High ratio allows for no-wash imaging and high contrast.[2] [6] |
| Photon Count per Localization (STORM) | 2000 - 6000 | High photon count improves localization precision.[7] |
| Localization Precision (STORM) | 10 - 30 nm | Determines the achievable resolution of the final image. |
| On-Off Duty Cycle (STORM) | Low (<0.1%) | A low duty cycle is essential for separating individual molecular emissions in time.[7] |

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with TCO and Sulfo ICG-tetrazine for Fixed-Cell Super-Resolution Microscopy

This protocol describes the labeling of a target protein expressed with a TCO-containing unnatural amino acid.

Materials:

- Mammalian cells (e.g., HeLa, HEK293T) cultured on high-precision glass coverslips
- Plasmids for expression of the protein of interest with an amber (TAG) codon and the corresponding tRNA/tRNA synthetase pair for TCO-lysine incorporation
- Transfection reagent
- TCO-L-lysine
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Fixation buffer: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 3% bovine serum albumin (BSA) in PBS
- **Sulfo ICG-tetrazine** stock solution (1 mM in DMSO)
- Labeling buffer: PBS

Procedure:

- Cell Seeding and Transfection:
 - Seed cells on coverslips to reach 50-70% confluency on the day of transfection.

- Co-transfect cells with the plasmids for the protein of interest and the tRNA/tRNA synthetase pair using a suitable transfection reagent according to the manufacturer's protocol.
- Incorporation of TCO-L-lysine:
 - 24 hours post-transfection, replace the medium with fresh medium containing 10-50 μ M TCO-L-lysine.
 - Incubate for 24-48 hours to allow for protein expression and incorporation of the TCO-modified amino acid.
- Cell Fixation and Permeabilization:
 - Wash cells three times with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Labeling with **Sulfo ICG-tetrazine**:
 - Dilute the **Sulfo ICG-tetrazine** stock solution in labeling buffer to a final concentration of 1-5 μ M.
 - Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

- Washing:
 - Wash the cells extensively with PBS to remove unbound probe. For fluorogenic probes, this step can be minimized.
- Sample Mounting:
 - Mount the coverslip on a microscope slide with an appropriate imaging buffer for STORM or STED.

Protocol 2: dSTORM Imaging

Materials:

- Labeled cell sample on a coverslip
- dSTORM imaging buffer:
 - PBS (pH 7.4)
 - 10% (w/v) glucose
 - 100 mM MEA (cysteamine)
 - Oxygen scavenging system (e.g., GLOX solution: 0.5 mg/mL glucose oxidase and 40 µg/mL catalase)
- Microscope equipped for STORM (high-power lasers, sensitive camera)

Procedure:

- Prepare dSTORM Imaging Buffer: Prepare the buffer fresh before each imaging session. Add the GLOX solution and MEA to the glucose-containing PBS immediately before use.
- Microscope Setup:
 - Mount the sample on the STORM microscope.
 - Locate the region of interest using low-intensity illumination.

- Image Acquisition:
 - Illuminate the sample with a high-power 750-780 nm laser to excite the Sulfo ICG and induce photoswitching. A low-power 405 nm laser can be used to facilitate the return of fluorophores from a dark state to the emitting state.
 - Acquire a series of 10,000 to 50,000 frames with a short exposure time (e.g., 10-30 ms).
- Image Reconstruction:
 - Process the acquired image series using a suitable localization software (e.g., rapidSTORM, ThunderSTORM) to identify and localize the single-molecule blinking events.
 - Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Live-Cell STED Imaging

Materials:

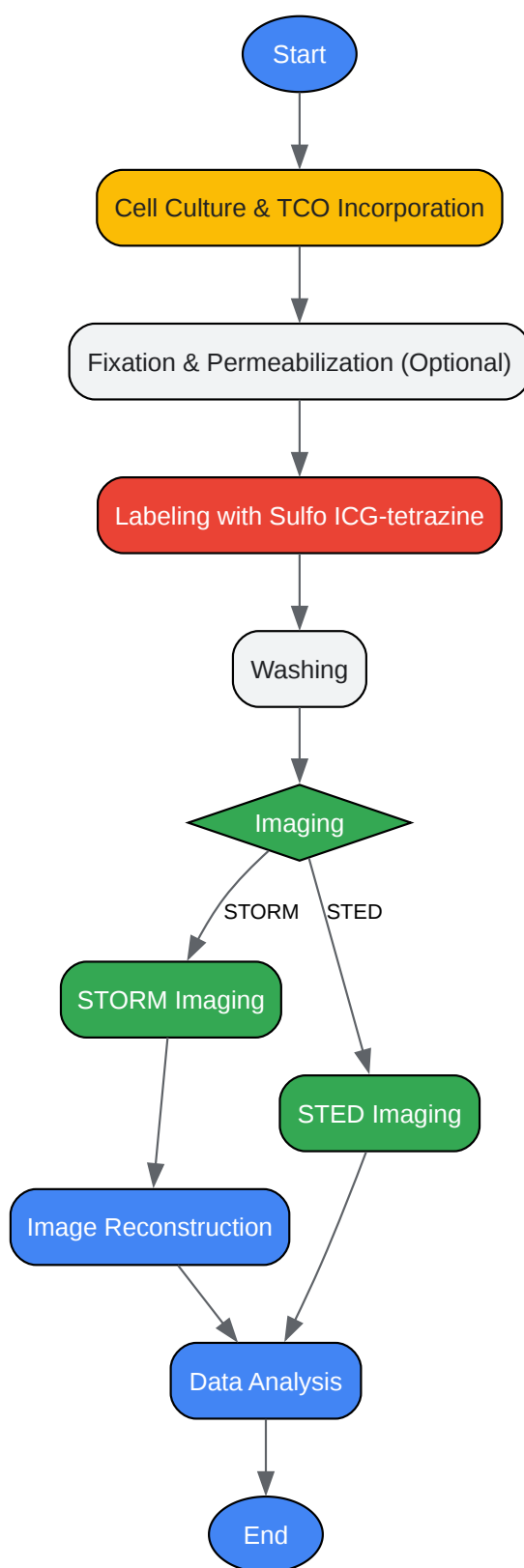
- Live cells labeled with TCO and **Sulfo ICG-tetrazine**
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- STED microscope with appropriate excitation and depletion lasers

Procedure:

- Cell Labeling:
 - Perform the TCO incorporation and labeling with **Sulfo ICG-tetrazine** as described in Protocol 1 (steps 1 and 2, followed by live-cell labeling).
 - For live-cell labeling, incubate the cells with 1-5 μ M **Sulfo ICG-tetrazine** in live-cell imaging medium for 15-30 minutes at 37°C.[8]
 - Wash the cells with fresh imaging medium. For fluorogenic probes, a no-wash protocol can be applied.

- STED Imaging:
 - Mount the live-cell sample on the STED microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
 - Use a pulsed excitation laser (e.g., ~760 nm) and a spatially-shaped depletion laser (e.g., ~800-820 nm with a donut shape) to achieve super-resolution.
 - Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-40 nm).
 - Minimize laser power and acquisition time to reduce phototoxicity.

Workflow for Super-Resolution Imaging



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Super-resolution imaging workflow.

Troubleshooting

| Problem | Possible Cause | Solution |
|------------------------------------|--|---|
| Low signal intensity | - Inefficient TCO incorporation- Low labeling efficiency- Photobleaching | - Optimize TCO-lysine concentration and incubation time.- Increase Sulfo ICG-tetrazine concentration or incubation time.- Use fresh imaging buffer with an efficient oxygen scavenging system. Reduce laser power. |
| High background | - Non-specific binding of the probe- Incomplete washing | - Increase the concentration of BSA in the blocking buffer.- Perform more extensive washing steps after labeling.- Utilize the fluorogenic properties for no-wash imaging if applicable. |
| Poor resolution in STORM | - Low photon count- High on-off duty cycle- Sample drift | - Optimize imaging buffer composition (e.g., thiol concentration).- Adjust laser power to ensure single-molecule blinking.- Use a focus-locking system and allow the system to stabilize before acquisition. |
| Phototoxicity in live-cell imaging | - High laser power- Long acquisition times | - Use the lowest possible laser power that provides sufficient signal.- Reduce the number of frames or the total imaging time.- Use a highly fluorogenic probe to minimize the required excitation intensity. |

Conclusion

Sulfo ICG-tetrazine and similar far-red fluorogenic probes offer a powerful tool for super-resolution microscopy. The combination of NIR fluorescence, bioorthogonal labeling, and fluorogenicity enables high-contrast and high-resolution imaging of specific biomolecules in both fixed and living cells. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this advanced imaging technique in their studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonally Applicable Fluorogenic Cyanine-Tetrazines for No-Wash Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
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